![molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decan-2,4,8-trion CAS No. 51145-74-5](/img/structure/B1456444.png)
1,3-Diazaspiro[4.5]decan-2,4,8-trion
Übersicht
Beschreibung
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the CAS Number 702-62-5 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 1,3-diazaspiro[4.5]decane-2,4-dione .
Synthesis Analysis
The synthesis of related compounds, such as 1,3,8-Triazaspiro[4.5]decane-2,4-diones, has been reported. For instance, spiroconnected N-alkoxyalkylpiperidine hydantoins were obtained via the Strecker reaction of cyanohydrin with ammonium carbonate .
Molecular Structure Analysis
The molecular structure of “1,3-Diazaspiro[4.5]decane-2,4-dione” can be represented by the SMILES string O=C1NC(=O)C2(CCNCC2)N1 .
Physical And Chemical Properties Analysis
“1,3-Diazaspiro[4.5]decane-2,4-dione” is a solid at ambient temperature . It has a boiling point of 218-220°C .
Wissenschaftliche Forschungsanwendungen
Selektiver Agonist des Delta-Opioid-Rezeptors
Forscher haben Derivate von 1,3-Diazaspiro[4.5]decan-2,4,8-trion als einen neuartigen Chemotyp für selektive Agonisten des Delta-Opioid-Rezeptors identifiziert . Diese Entdeckung ist bedeutsam, da Delta-Opioid-Rezeptoren potenzielle Ziele für die Behandlung neurologischer und psychiatrischer Erkrankungen sind. Die Derivate zeigen vielversprechende Ergebnisse aufgrund ihrer Selektivität und Wirksamkeit in präklinischen Modellen von entzündungsbedingten Schmerzen .
Anti-Allodynische Wirksamkeit
In einer Studie mit einem vollständigen Freund’schen Adjuvans-Modell von entzündungsbedingten Schmerzen bei Mäusen zeigten Derivate von this compound eine anti-allodynische Wirksamkeit . Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für Erkrankungen hin, die durch Schmerzempfindlichkeit gekennzeichnet sind.
Hemmung der Nekroptose
Verbindungen, die auf der Struktur von this compound basieren, wurden als potente Nekroptose-Inhibitoren untersucht . Nekroptose ist eine Form des programmierten Zelltods, und ihre Hemmung ist relevant für die Behandlung von entzündlichen Erkrankungen und Krebsmetastasen.
GPCR-fokussiertes Screening von chemischen Bibliotheken
Die Verbindung wurde in Hochdurchsatz-Screening-Assays als Teil einer GPCR-fokussierten chemischen Bibliothek eingesetzt . Diese Anwendung ist entscheidend für die Medikamentenentwicklung, da sie es Forschern ermöglicht, neue Medikamentenkandidaten mit therapeutischem Potenzial zu identifizieren.
Molekular-Docking und Dynamik
Molekular-Docking und dynamische Simulationen haben Derivate von this compound verwendet, um ihre Bindung an die orthosterische Stelle von Delta-Opioid-Rezeptoren zu verstehen . Diese Anwendung ist essentiell für das rationale Medikamentendesign und die Entwicklung.
Verbesserung der pharmakologischen Eigenschaften
Die Identifizierung von Derivaten von this compound hat Wege eröffnet, um die pharmakologischen Eigenschaften von Agonisten des Delta-Opioid-Rezeptors zu verbessern . Dies könnte zur Entwicklung von Medikamenten mit weniger Nebenwirkungen und besserer klinischer Wirksamkeit führen.
Erweiterung der chemischen Bibliothek
Die Entdeckung dieses neuartigen Chemotyps bereichert die Vielfalt der chemischen Bibliotheken, die in der Medikamentenentwicklung verwendet werden . Es bietet ein neues Gerüst für die Entwicklung von Verbindungen, die auf verschiedene Rezeptoren und Enzyme abzielen.
Entwicklung alternativer klinischer Kandidaten
Die einzigartigen Eigenschaften von Derivaten von this compound machen sie zu geeigneten Alternativen für aktuelle klinische Kandidaten, die auf Delta-Opioid-Rezeptoren abzielen . Dies könnte potenziell zu Durchbrüchen in klinischen Studien und der Patientenversorgung führen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1,3-Diazaspiro[4.5]decane-2,4,8-trione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors .
Mode of Action
1,3-Diazaspiro[4.5]decane-2,4,8-trione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . It is slightly biased towards G-protein signaling .
Pharmacokinetics
The pharmacokinetics of 1,3-Diazaspiro[4It’s worth noting that the compound was identified through a high-throughput screening assay , suggesting that it has been optimized for certain pharmacokinetic properties.
Result of Action
The most potent agonist hit compound has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound can alleviate pain, which is a key symptom in various neurological disorders.
Biochemische Analyse
Biochemical Properties
1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the activation of necroptosis, a form of programmed cell death, and shows therapeutic potential in inflammatory diseases . Additionally, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been found to interact with delta opioid receptors, exhibiting selective agonist activity .
Cellular Effects
1,3-Diazaspiro[4.5]decane-2,4,8-trione influences various cellular processes and functions. It has been shown to have significant anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the kinase activity of RIPK1, thereby blocking the necroptosis pathway and reducing inflammation . Furthermore, 1,3-Diazaspiro[4.5]decane-2,4,8-trione has been observed to modulate gene expression related to cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,3-Diazaspiro[4.5]decane-2,4,8-trione involves its binding interactions with biomolecules and its effects on enzyme activity. This compound binds to the orthosteric site of delta opioid receptors, exhibiting selective agonist activity . It also inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events required for necroptosis activation . These interactions result in the modulation of cell signaling pathways and gene expression, ultimately influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Diazaspiro[4.5]decane-2,4,8-trione remains stable under specific conditions, maintaining its inhibitory activity against RIPK1 over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Diazaspiro[4.5]decane-2,4,8-trione vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, it may induce toxic effects, including seizures and tachyphylaxis . These threshold effects highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
1,3-Diazaspiro[4.5]decane-2,4,8-trione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1,3-Diazaspiro[4.5]decane-2,4,8-trione within cells and tissues are critical factors that influence its efficacy and safety. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within target tissues are essential for achieving desired therapeutic effects .
Subcellular Localization
The subcellular localization of 1,3-Diazaspiro[4.5]decane-2,4,8-trione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within subcellular structures influences its interactions with biomolecules and its overall efficacy . Understanding these localization mechanisms is essential for optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
1,3-diazaspiro[4.5]decane-2,4,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-3-8(4-2-5)6(12)9-7(13)10-8/h1-4H2,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSBWJVHDCWNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


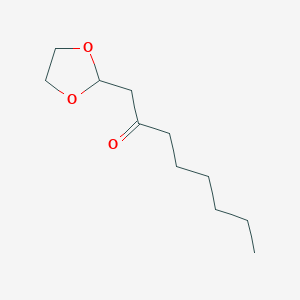

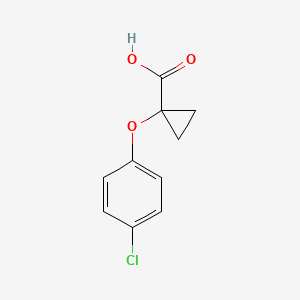
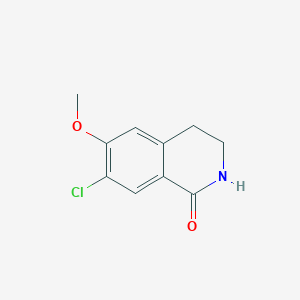
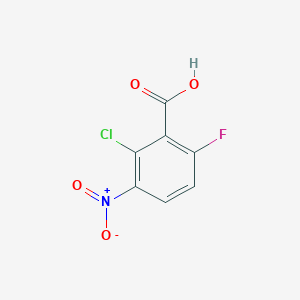
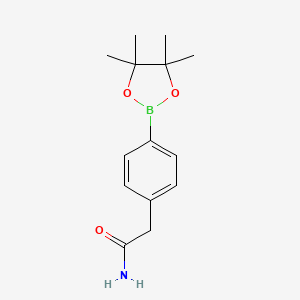
![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
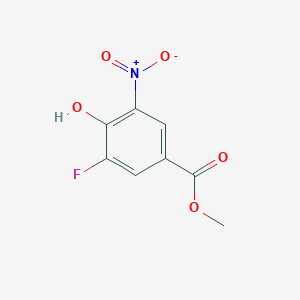

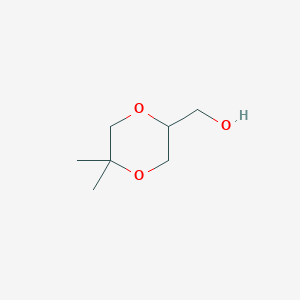
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)